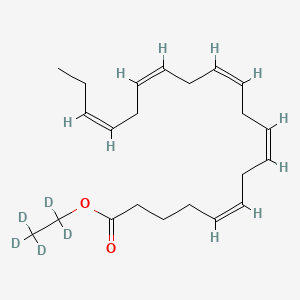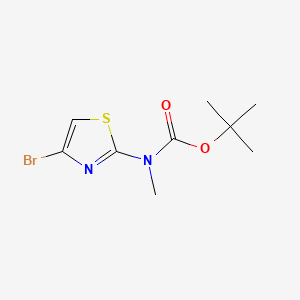
4-Methylvaleric Acid Methyl-d3 Ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Methylvaleric Acid Methyl-d3 Ester is a stable isotope-labeled compound with the molecular formula C7H11D3O2 and a molecular weight of 133.203 . It is commonly used in various scientific research applications, particularly in the fields of chemistry and biology.
准备方法
Synthetic Routes and Reaction Conditions
4-Methylvaleric Acid Methyl-d3 Ester can be synthesized through esterification reactions. One common method involves the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts in the presence of an alcohol and a carboxylic acid . The reaction typically occurs under mild conditions and yields high purity ester products.
Industrial Production Methods
Industrial production of this compound often involves large-scale esterification processes. These processes utilize similar catalysts and conditions as laboratory-scale syntheses but are optimized for higher efficiency and yield. The use of continuous flow reactors and automated systems can further enhance production efficiency.
化学反应分析
Types of Reactions
4-Methylvaleric Acid Methyl-d3 Ester undergoes various chemical reactions, including:
Oxidation: The ester can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Lithium aluminum hydride (LiAlH4) is frequently used for reducing esters to alcohols.
Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.
Major Products
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters and other functionalized compounds.
科学研究应用
4-Methylvaleric Acid Methyl-d3 Ester is widely used in scientific research due to its stable isotope labeling. Some key applications include:
Chemistry: Used as a reference standard in mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.
Industry: Applied in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-Methylvaleric Acid Methyl-d3 Ester involves its incorporation into biochemical pathways as a labeled compound. The deuterium atoms (D3) provide a distinct signal in analytical techniques, allowing researchers to track the compound’s behavior and interactions within biological systems. This labeling helps elucidate molecular targets and pathways involved in various metabolic processes .
相似化合物的比较
Similar Compounds
4-Methylvaleric Acid: The non-labeled version of the compound, used in similar applications but without the isotope labeling.
Isovaleric Acid: Another structurally similar compound with different applications in flavor and fragrance industries.
Hexanoic Acid: A related compound with applications in the synthesis of esters and other derivatives
Uniqueness
4-Methylvaleric Acid Methyl-d3 Ester’s uniqueness lies in its stable isotope labeling, which provides distinct advantages in analytical and research applications. The deuterium labeling allows for precise tracking and quantification in complex biological and chemical systems, making it a valuable tool in scientific research.
属性
CAS 编号 |
97632-11-6 |
|---|---|
分子式 |
C7H14O2 |
分子量 |
133.205 |
IUPAC 名称 |
trideuteriomethyl 4-methylpentanoate |
InChI |
InChI=1S/C7H14O2/c1-6(2)4-5-7(8)9-3/h6H,4-5H2,1-3H3/i3D3 |
InChI 键 |
KBCOVKHULBZKNY-HPRDVNIFSA-N |
SMILES |
CC(C)CCC(=O)OC |
同义词 |
4-Methylpentanoic Acid Methyl-d3 Ester; Methyl-d3 4-Methylpentanoate; Methyl-d3 4-Methylvalerate; Methyl-d3 Isocaproate; Methyl-d3 Isohexanoate |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















